2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Electrophilic aromatic substitution: The fluorophenyl rings can participate in reactions with electrophiles, leading to further functionalization.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine).
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted triazines with various functional groups.
Electrophilic aromatic substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
2-Chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine: Similar structure but with fluorine atoms in different positions, leading to different chemical properties.
2-Chloro-4,6-bis(2-fluorophenyl)-1,3,5-triazine: Another isomer with fluorine atoms in different positions.
Uniqueness
The unique combination of chlorine and fluorine atoms in 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine imparts distinct chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H8ClF2N3 |
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Molecular Weight |
303.69 g/mol |
IUPAC Name |
2-chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H8ClF2N3/c16-15-20-13(9-3-1-5-11(17)7-9)19-14(21-15)10-4-2-6-12(18)8-10/h1-8H |
InChI Key |
QCKCNFQOQOJTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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